N1,N3-dimethylcyclohexane-1,3-diamine
Description
N1,N3-Dimethylcyclohexane-1,3-diamine is an aliphatic diamine featuring a cyclohexane backbone with amino groups at the 1 and 3 positions, each substituted with a methyl group. The methyl substituents likely enhance steric hindrance and modulate solubility compared to non-methylated analogs .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-N,3-N-dimethylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-9-7-4-3-5-8(6-7)10-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
YDFDTKKXMZRNHR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC(C1)NC |
Origin of Product |
United States |
Preparation Methods
Methylation of Cyclohexane-1,3-diamine
- Starting Material: Cyclohexane-1,3-diamine
- Methylating Agents: Dimethyl sulfate or methyl iodide are commonly used reagents to introduce methyl groups on the amino functionalities.
- Reaction Conditions:
- Typically performed in a suitable solvent under controlled temperature to avoid overalkylation.
- Catalysts or bases may be employed to enhance selectivity and yield.
- Process: The primary amine groups on cyclohexane-1,3-diamine undergo nucleophilic substitution with the methylating agent, yielding N1,N3-dimethylcyclohexane-1,3-diamine.
- Purification: The product is often isolated and purified by crystallization or chromatographic techniques. For certain applications, it is converted into its dihydrochloride salt for stability and handling ease.
This method is straightforward, scalable, and produces good yields suitable for both laboratory and industrial scales.
Continuous Flow Methylation (Industrial Scale)
- Industrial synthesis often employs continuous flow reactors to maintain consistent reaction parameters and improve product quality.
- High-purity cyclohexane-1,3-diamine and methylating agents are fed into the reactor under controlled temperature and pressure.
- Continuous removal of by-products and in-line purification enhances efficiency and reduces waste.
- The product is then converted to the dihydrochloride salt for storage and transport.
Alternative Synthetic Routes
While direct methylation is the predominant method, alternative approaches involve multi-step syntheses starting from other precursors such as:
- Hydrogenation of Dimethylated Nitrile Intermediates:
Analogous compounds like N,N-dimethyl-1,3-propanediamine are prepared via hydrogenation of dimethylaminopropionitrile intermediates under Raney-Nickel catalysis. Though this method is reported for related diamines, it is less common for the cyclohexane derivative due to the ring structure.
- The direct methylation of cyclohexane-1,3-diamine remains the most practical and widely used method for synthesizing this compound due to its simplicity and effectiveness.
- Use of dimethyl sulfate or methyl iodide as methylating agents under controlled conditions provides high selectivity and yields.
- Conversion to the dihydrochloride salt improves product stability and handling, especially for research and industrial applications.
- Industrial preparations benefit from continuous flow reactors , which enhance reaction control, reduce waste, and improve reproducibility.
- Alternative methods involving nitrile intermediates and hydrogenation are well-established for related diamines but are less commonly applied to the cyclohexane derivative due to structural differences.
- The synthesis routes are well-documented in diverse literature, patents, and chemical supplier data, ensuring robust reproducibility and scalability.
- The compound’s amine groups enable further chemical modifications such as oxidation to amine oxides or nucleophilic substitution reactions, expanding its utility as a synthetic building block.
- Due to its hazardous nature, proper safety protocols must be followed during synthesis, including use of protective equipment and controlled environments.
- The stable cyclohexane ring provides structural rigidity, making this compound valuable in ligand design and coordination chemistry.
Chemical Reactions Analysis
Types of Reactions
N1,N3-dimethylcyclohexane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N1,N3-dimethylcyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N1,N3-dimethylcyclohexane-1,3-diamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Structural and Functional Analogues
Cyclohexane-Based Diamines
- Applications: Used as a cross-linking agent in polymer synthesis .
- 4-Methylcyclohexane-1,3-diamine: Structure: Methyl group at the 4-position of the cyclohexane ring. Properties: Steric effects differ due to methyl placement on the ring rather than the amino groups. Altered reactivity in stereoselective syntheses. Applications: Intermediate in chiral ligand design for organocatalysis .
- N1-Methylcyclohexane-1,4-diamine: Structure: Amino groups at 1 and 4 positions, with one methyl substituent. Properties: Increased spatial separation between amino groups reduces intramolecular interactions. Applications: Potential ligand for metal coordination chemistry .
2.1.2. Non-Cyclohexane Diamines
- N1,N1-Dimethylpropane-1,3-diamine: Structure: Linear propane chain with dimethylamino groups. Properties: High water solubility (>10 mg/mL) due to flexibility and polar groups. Applications: Used to enhance solubility and potency in drug candidates (e.g., TLR2 agonists with EC50 = 0.25 nM) .
- N1,N1-Dimethylcyclopentane-1,3-diamine: Structure: Cyclopentane ring with 1,3-diamine and methyl groups. Applications: Specialty chemical for asymmetric synthesis .
- N1,N1,N3-Trimethylbenzene-1,3-diamine: Structure: Aromatic benzene ring with methylated amino groups. Properties: Enhanced resonance stabilization and electronic effects compared to aliphatic analogs. Applications: Intermediate in organic synthesis and dye chemistry .
Key Comparative Data
Q & A
Q. What are the established synthetic routes for N1,N3-dimethylcyclohexane-1,3-diamine?
The synthesis typically involves alkylation or reductive amination of cyclohexane-1,3-diamine derivatives. For example, chiral variants like (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine are synthesized via stereoselective methods using catalysts such as Cu(I) complexes, as seen in Cu-catalyzed diamine syntheses . Industrial-scale production may employ continuous flow reactors and advanced purification techniques like crystallization . Key reagents include methylating agents (e.g., methyl iodide) and reducing agents (e.g., NaBH4), with inert atmospheres to prevent oxidation .
Q. How is the structural configuration of this compound verified?
X-ray crystallography using SHELXL software is the gold standard for determining absolute stereochemistry and confirming the 1,3-dimethyl substitution pattern on the cyclohexane ring . Complementary techniques include:
- NMR spectroscopy : To analyze proton environments and confirm methyl group positions .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
Q. What analytical methods ensure purity and stability of this compound?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects stereoisomeric impurities .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
- Solubility Testing : Critical for applications in aqueous or organic reaction systems .
Advanced Research Questions
Q. What role does this compound play in asymmetric catalysis or supramolecular chemistry?
Its rigid cyclohexane backbone and dual amine groups enable:
- Chiral Ligand Design : Facilitates enantioselective catalysis in C–C bond-forming reactions .
- Host-Guest Complexation : Acts as a scaffold for macrocyclic receptors in molecular recognition studies .
Methodological Notes
- Data Contradictions : Conflicting reactivity or biological activity data may arise from undetected stereoisomers or solvent effects. Validate via replicate experiments and multi-technique characterization .
- Safety Compliance : Ensure ethical guidelines are followed for biological studies, as this compound is not FDA-approved for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
